![molecular formula C11H6Cl2OS B3011929 5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde CAS No. 926204-64-0](/img/structure/B3011929.png)
5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde
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Overview
Description
5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde is a biochemical used for proteomics research . It has a molecular formula of C11H6Cl2OS and a molecular weight of 257.14 .
Synthesis Analysis
Thiophene derivatives, such as 5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde, can be synthesized using various methods. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is another method, known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of 5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom, attached to a 3,4-dichlorophenyl group and a carbaldehyde group .Scientific Research Applications
- Drug Discovery : Medicinal chemists explore derivatives of this compound to develop potential drugs. Its aldehyde group can participate in condensation reactions with amines, leading to novel structures with potential biological activity .
- Aggregation-Induced Emission (AIE) : Derived from a related compound, 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, AIE-based fluorescent probes exhibit high brightness and improved photostability. These probes are valuable for brain vasculature imaging and other biological studies .
Organic Synthesis and Medicinal Chemistry
Fluorescent Probes and Imaging Agents
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Thiophene derivatives are known to be involved in various biochemical processes due to their wide range of pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting they have significant molecular and cellular effects .
Action Environment
The broad application of sm coupling, a reaction in which thiophene derivatives can participate, arises from the exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
5-(3,4-dichlorophenyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2OS/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXNRXDSEUCGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde |
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